4-Chloro-3-nitrobenzenesulfonic acid
Overview
Description
4-Chloro-3-nitrobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H4ClNO5S and its molecular weight is 237.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Sodium 4-Amino-3-nitro-benzenesulfonate and Related Compounds : 4-Chloro-3-nitrobenzenesulfonic acid is involved in the preparation of sodium 4-amino-3-nitrobenzenesulfonic acid and related compounds, which are important for various chemical syntheses (Rosevear & Wilshire, 1982).
Carbonic Anhydrase Inhibitors : It is used in the synthesis of primary sulfonamides, leading to the development of novel [1,4]oxazepine-based carbonic anhydrase inhibitors. These have significant therapeutic implications (Sapegin et al., 2018).
Study of Tautomerism and Solvatochromism : The compound plays a role in the investigation of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of β-diketones, contributing to our understanding of chemical bonding and electronic structure (Kuźnik et al., 2012).
Synthesis of α-(4-Oxazolyl)amino Esters : It is utilized as a catalyst in the Brønsted acid-catalyzed synthesis of α-(4-oxazolyl)amino esters, contributing to advancements in organic synthesis and pharmaceutical chemistry (Lee et al., 2018).
Laser Flash Photolysis Studies : this compound derivatives are used as precursors in the generation of alkoxyl radicals under laser flash photolysis conditions, important for understanding radical reactions in chemistry (Horner et al., 2000).
Electrochemical Degradation of Aromatic Amines : It plays a role in the study of electrochemical oxidation of aromatic amines, which is crucial in environmental chemistry and waste treatment processes (Pacheco et al., 2011).
Cyanosilylation of Aldehydes Catalyzed by Iron(III) : It is used in the development of iron(III) complexes for catalyzing the cyanosilylation of aldehydes, a reaction important in organic synthesis and industrial chemistry (Gurbanov et al., 2018).
Study of Substituent Effect on Geometric and Electronic Structure : Its derivatives are used in the investigation of the substituent effect on the geometric and electronic structure of benzenesulfonic acid, contributing to the field of molecular chemistry (Giricheva et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWNMFDAOACCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059519 | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-18-6 | |
Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B8TXV456R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on quantifying 4-Chloro-3-nitrobenzenesulfonic acid?
A1: The research highlights the importance of accurate quantification of this compound and its impurities. This compound is often used as a chemical intermediate in various synthesis processes. Having a reliable and sensitive method, like the HPLC method described in the paper [], is crucial for quality control during production. Knowing the exact content of the compound and the presence of any impurities is vital for ensuring the efficiency and safety of downstream processes that utilize this chemical.
Q2: What were the key findings of the study regarding the analysis of this compound?
A2: The study successfully demonstrated a high-performance liquid chromatography (HPLC) method for analyzing this compound []. By optimizing various chromatographic conditions like the detection wavelength and mobile phase composition, the researchers achieved good separation between this compound and its impurities. Furthermore, they used an external standard method to quantify the compound, allowing for accurate determination of its concentration in samples.
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